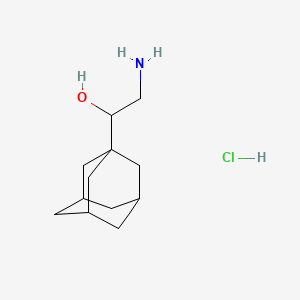![molecular formula C12H14N2OS B6145064 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine CAS No. 1155998-28-9](/img/no-structure.png)
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-Methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine (5-MMPTMA) is a chemical compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. It is a heterocyclic amine that has been found to possess unique reactivity and pharmacological properties. The compound is of particular interest due to its ability to act as a catalyst in organic synthesis, as well as its potential to act as a therapeutic agent in certain diseases.
Wissenschaftliche Forschungsanwendungen
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine has been studied for its potential applications in organic synthesis, medicinal chemistry, and drug discovery. The compound has been found to be a useful catalyst for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis. In addition, the compound has been studied for its potential therapeutic effects in certain diseases.
Wirkmechanismus
The mechanism of action of 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine is not yet fully understood. However, it is believed that the compound acts as a proton-transfer catalyst, allowing for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis. In addition, the compound has been found to act as an inhibitor of certain enzymes, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine are not yet fully understood. However, the compound has been found to possess anti-inflammatory, anti-bacterial, and anti-tumor properties. In addition, the compound has been found to possess antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine has several advantages for use in lab experiments. The compound is relatively inexpensive, and the reaction is highly efficient and can be completed in a few hours. However, the compound is not water soluble and is not stable in aqueous solutions. Therefore, it is important to take proper precautions when handling the compound.
Zukünftige Richtungen
The potential future directions for research on 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine include further studies on its mechanism of action, the development of more efficient synthesis methods, and the development of new therapeutic applications. In addition, further research is needed to explore the compound’s potential to act as a catalyst in organic synthesis, as well as its potential to act as a therapeutic agent in certain diseases. Finally, further research is needed to explore the compound’s biochemical and physiological effects, as well as its potential toxicity.
Synthesemethoden
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine can be synthesized from a variety of starting materials, including 3-methoxyphenyl acetate, 4-methyl-1,3-thiazole-2-amine, and anhydrous magnesium sulfate. The reaction involves the condensation of the 3-methoxyphenyl acetate and the 4-methyl-1,3-thiazole-2-amine in the presence of anhydrous magnesium sulfate as a catalyst. The reaction proceeds in high yields and can be completed in a few hours.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine involves the reaction of 3-methoxybenzyl chloride with 4-methyl-1,3-thiazol-2-amine in the presence of a base to form the desired product.", "Starting Materials": [ "3-methoxybenzyl chloride", "4-methyl-1,3-thiazol-2-amine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-methoxybenzyl chloride in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 4-methyl-1,3-thiazol-2-amine to the reaction mixture and stir for several hours at room temperature.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
1155998-28-9 |
Produktname |
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
Molekularformel |
C12H14N2OS |
Molekulargewicht |
234.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



